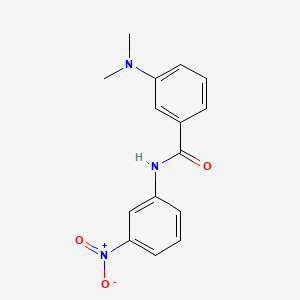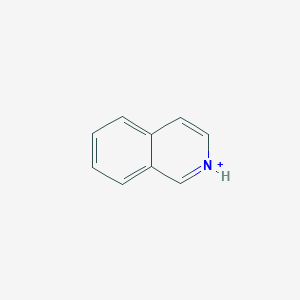
Isoquinolin-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolin-2-ium is a quaternary ammonium compound derived from isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is found in various natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions: Isoquinolin-2-ium can be synthesized through several methods. One common approach involves the N-alkylation of isoquinoline derivatives. For instance, the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts is a facile synthetic procedure . Another method involves the use of palladium-catalyzed coupling reactions, which provide isoquinolines in excellent yields and short reaction times .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes. Additionally, the development of catalyst-free processes in water has been explored to enhance the sustainability and efficiency of the production .
化学反应分析
Types of Reactions: Isoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to isoquinoline or its derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include isoquinoline derivatives, such as N-alkylated isoquinolines, isoquinoline N-oxides, and substituted isoquinolines .
科学研究应用
Isoquinolin-2-ium has a wide range of applications in scientific research:
作用机制
The mechanism of action of isoquinolin-2-ium compounds involves their interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. Molecular docking and dynamics simulation studies have shown that this compound compounds exhibit strong binding affinity to various biological targets, which underlies their bioactivity .
相似化合物的比较
Isoquinolin-2-ium can be compared with other similar compounds, such as:
Quinolin-2-ium: Similar in structure but differs in the position of the nitrogen atom in the ring.
Pyridinium: Contains a nitrogen atom in a six-membered ring but lacks the fused benzene ring present in this compound.
Sanguinarine: A natural quaternary isoquinoline alkaloid with distinct biological activities.
Uniqueness: this compound is unique due to its structural features, which confer specific chemical reactivity and biological activity. Its ability to form stable ionic liquids and its potential as a bioactive molecule make it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H8N+ |
|---|---|
分子量 |
130.17 g/mol |
IUPAC 名称 |
isoquinolin-2-ium |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/p+1 |
InChI 键 |
AWJUIBRHMBBTKR-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C2C=[NH+]C=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


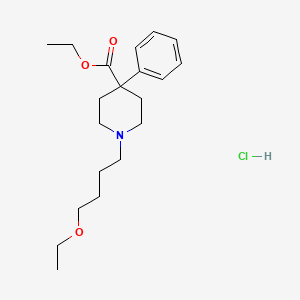
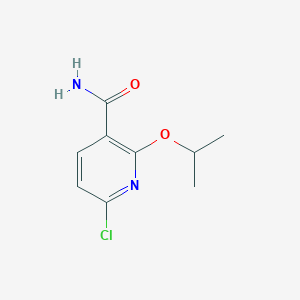

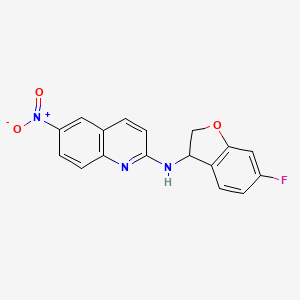
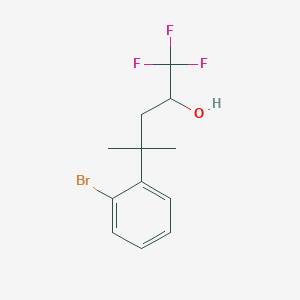
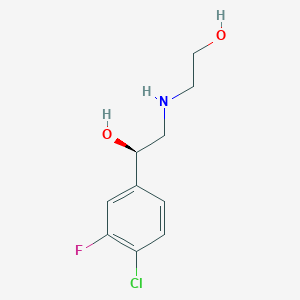
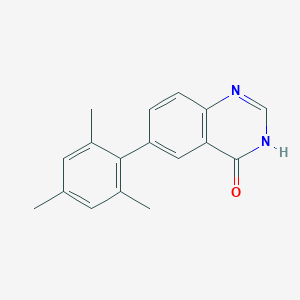
![[3-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B8376330.png)
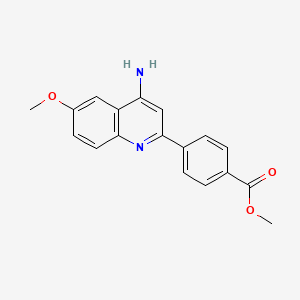
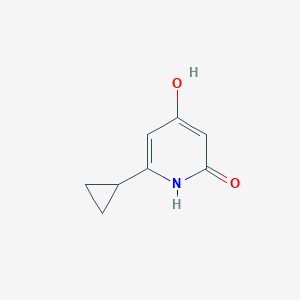
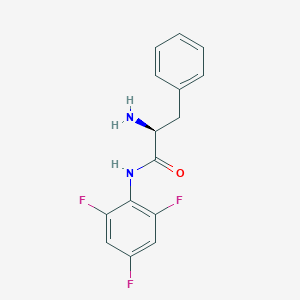
![9-(2,2,2-Trifluoro-ethyl)-9-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B8376377.png)
![2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B8376384.png)
